p-Benzoquinone-13C6

Description

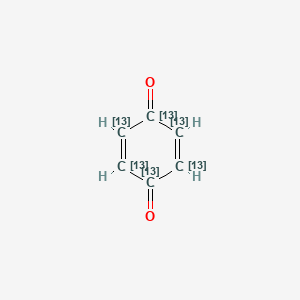

Structure

3D Structure

Properties

Molecular Formula |

C6H4O2 |

|---|---|

Molecular Weight |

114.051 g/mol |

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C6H4O2/c7-5-1-2-6(8)4-3-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

AZQWKYJCGOJGHM-IDEBNGHGSA-N |

Isomeric SMILES |

[13CH]1=[13CH][13C](=O)[13CH]=[13CH][13C]1=O |

Canonical SMILES |

C1=CC(=O)C=CC1=O |

Origin of Product |

United States |

Biosynthesis Pathway Determination:isotopically Labeled Precursors Are Fundamental in Determining the Biosynthetic Origins of Complex Natural Products. in Studies Analogous to How P Benzoquinone ¹³c₆ Would Be Used, Researchers Have Successfully Elucidated the Formation of Other Quinone Containing Molecules. for Instance, the Biosynthesis of Shanorellin, a Benzoquinone Derivative, Was Investigated Using ¹³c Labeled Acetate. by Analyzing the ¹³c Nmr Spectrum of the Enriched Product, Scientists Could Confirm That Its Carbon Skeleton Was Assembled from Four Acetate Units Via the Acetate Polymalonate Pathway.cdnsciencepub.comsimilarly, Studies on Methyl Plastoquinone Used Ring ¹³c₆ Labeled Substrates to Prove That 4 Hydroxybenzoic Acid 4 Hba is the Ring Precursor.pnas.org

This methodology involves feeding a labeled substrate to a culture (e.g., fungal or bacterial) and isolating the natural product of interest. The pattern of ¹³C incorporation, as detected by NMR and MS, provides a definitive map of how the precursor molecules were assembled. cdnsciencepub.comresearchgate.net

| Studied Compound | ¹³C-Labeled Precursor Used | Key Finding from ¹³C Tracer Analysis | Primary Analytical Technique | Reference |

|---|---|---|---|---|

| Shanorellin (Benzoquinone Derivative) | [1-¹³C]acetate & [2-¹³C]acetate | Confirmed the molecule is derived from four acetate (B1210297) units, consistent with the acetate-polymalonate pathway. | ¹³C-NMR Spectroscopy | cdnsciencepub.com |

| Methyl-plastoquinone (mPQ) | ring-¹³C₆-4-hydroxybenzoic acid | Demonstrated that 4-HBA serves as the direct precursor for the benzoquinone ring of mPQ. | Mass Spectrometry | pnas.org |

| General Microbial Metabolites | ¹³C-Glucose | Enabled the acquisition of ¹³C–¹³C COSY NMR spectra to map the complete carbon backbone of complex products. | ¹³C–¹³C COSY NMR | researchgate.net |

Advanced Spectroscopic Characterization Techniques for P Benzoquinone 13c6

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the structure and dynamics of molecules. The incorporation of ¹³C atoms throughout the p-benzoquinone ring significantly enhances the utility of NMR methods.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis and Substituent Effects

The ¹³C NMR spectrum of p-benzoquinone is characterized by distinct signals for its carbonyl and olefinic carbons. In the unlabeled compound, these appear at approximately 187 ppm and 137 ppm, respectively. For p-Benzoquinone-¹³C₆, the presence of ¹³C-¹³C coupling would introduce additional complexity to the spectrum, providing valuable information about the connectivity of the carbon skeleton.

The chemical shifts of the carbon atoms in the benzoquinone ring are sensitive to the electronic effects of substituents. nih.gov Electron-donating groups, such as methyl or hydroxyl groups, tend to shift the signals of nearby carbons to a lower frequency (upfield), while electron-withdrawing groups, like halogens, cause a downfield shift. capes.gov.bracs.org This sensitivity allows for the detailed study of substituent-induced electronic perturbations within the ring. For instance, in a study of hydroxy-p-benzoquinones, the positions of the carbon signals were used to differentiate between tautomeric forms and to derive substituent chemical shift (scs) values for various functional groups. researchgate.net

A key aspect of analyzing ¹³C NMR spectra is the assignment of specific signals to individual carbon atoms. This is often achieved through techniques like gated decoupling, which reveals long-range proton-carbon couplings. capes.gov.br The analysis of these coupling constants, in conjunction with the chemical shifts, provides a comprehensive picture of the molecular structure.

Table 1: Representative ¹³C NMR Chemical Shifts for p-Benzoquinone and Derivatives

| Compound | Carbon Position | Chemical Shift (ppm) |

| p-Benzoquinone | Carbonyl (C1, C4) | ~187 |

| Olefinic (C2, C3, C5, C6) | ~137 | |

| 2,5-dianilino-p-benzoquinone (B3051505) | C1, C4 | 179.9 |

| C2, C5 | 146.2 | |

| C3, C6 | 95.3 | |

| 2-hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione | C1 | 182.8 |

| C4 | 181.7 | |

| C2 | 151.5 | |

| C5 | 161.1 | |

| C3 | 119.2 | |

| C6 | 102.1 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The data for derivatives illustrates the impact of substituents on the carbon chemical shifts.

Multidimensional Heteronuclear NMR (e.g., HSQC, HMBC) for Isotopic Connectivity and Dynamics

Multidimensional NMR techniques are indispensable for unambiguously assigning NMR signals and for studying the connectivity and dynamics of molecules. For p-Benzoquinone-¹³C₆, heteronuclear experiments like the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

HSQC correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, providing a clear map of the C-H bonds in the molecule. While p-benzoquinone itself only has olefinic protons, this technique is invaluable for substituted derivatives. HMBC, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. In p-Benzoquinone-¹³C₆, this would allow for the definitive assignment of the carbonyl and olefinic carbons by observing their correlations to the olefinic protons.

These techniques are also crucial for studying dynamic processes. For example, in a study of a copper(I) complex of p-benzoquinone, variable-temperature NMR was used to investigate the intramolecular exchange of the coordinated and non-coordinated double bonds, as well as intermolecular ligand exchange. The use of p-Benzoquinone-¹³C₆ in such studies would provide even more detailed insights into the mechanisms of these dynamic processes.

Solid-State ¹³C CP/MAS NMR Applications in Complex Systems

Solid-state NMR (ssNMR) is a vital tool for characterizing the structure and dynamics of molecules in solid materials, where traditional solution-state NMR is not applicable. The combination of Cross-Polarization (CP) and Magic Angle Spinning (MAS) significantly enhances the resolution and sensitivity of ¹³C ssNMR. ubc.ca

Solid-state ¹³C CP/MAS NMR has been successfully applied to study p-benzoquinone and its derivatives in various complex systems. For instance, it has been used to characterize the reaction products of p-benzoquinone with other molecules in the solid state. researchgate.netarkat-usa.org In a study of the synthesis of the conducting polymer polyaniline in the presence of p-benzoquinone, ¹³C CP/MAS NMR was used to identify the formation of 2,5-dianilino-p-benzoquinone as a byproduct. acs.org The spectra clearly showed distinct signals for the polymer and the benzoquinone derivative, indicating weak interactions between the two components. acs.org

The use of p-Benzoquinone-¹³C₆ would further enhance the power of ssNMR in these applications. The isotopic labeling would allow for more sensitive detection and could be used in concert with advanced ssNMR techniques to probe intermolecular interactions and packing in the solid state with greater precision. For example, it could be used to study the binding of p-benzoquinone to proteins or other biological macromolecules. universiteitleiden.nl

Quantitative NMR for Isotope Tracer Studies

Quantitative NMR (qNMR) is a powerful method for determining the concentration of substances in a sample. When combined with isotopic labeling, it becomes an invaluable tool for tracer studies, allowing researchers to follow the metabolic fate of a molecule. nih.gov p-Benzoquinone-¹³C₆ is an ideal tracer for such studies due to the distinct NMR signature of the ¹³C label.

In a typical isotope tracer study, a known amount of the ¹³C-labeled compound is introduced into a biological system. After a certain period, samples are taken and analyzed by NMR. The presence and intensity of the ¹³C signals in the resulting spectra can be used to identify and quantify the metabolites of the original compound. This approach has been used to study a wide range of metabolic pathways.

The use of p-Benzoquinone-¹³C₆ in qNMR studies could provide crucial information on its metabolism and its interactions with biological systems. ontosight.ai This could be particularly relevant in understanding the mechanisms of toxicity or the biological activity of quinone-containing compounds.

Mass Spectrometry (MS) for Isotope-Labeled Species Identification and Quantification

Mass spectrometry (MS) is another essential analytical technique that benefits greatly from the use of isotopically labeled compounds. The mass difference between p-Benzoquinone-¹³C₆ and its unlabeled counterpart allows for their clear differentiation in a mass spectrum, which is the basis for a variety of powerful analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) and Isotope Dilution Mass Spectrometry (IDMS) for Tracing

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and semi-volatile compounds. researchgate.net When coupled with isotope dilution mass spectrometry (IDMS), it becomes a highly accurate method for quantification. researchgate.net

In IDMS, a known amount of the isotopically labeled compound, such as p-Benzoquinone-¹³C₆, is added to a sample as an internal standard. caymanchem.com The sample is then processed and analyzed by GC-MS. Because the labeled standard and the unlabeled analyte have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis, correcting for any losses or variations. researchgate.net The ratio of the mass spectrometric signals of the analyte and the internal standard is then used to calculate the exact concentration of the analyte in the original sample. nina.no

This approach has been used extensively for the trace analysis of a wide range of compounds in complex matrices. For example, a method using ¹³C₆-labeled 6PPD-quinone (a derivative of p-phenylenediamine) as an internal standard was developed for its quantification in water samples by LC-MS/MS. nina.noepa.gov This method demonstrated excellent recovery and low limits of quantification. nina.no Similarly, p-Benzoquinone-¹³C₆ can be used in GC-MS or LC-MS based IDMS methods to accurately quantify p-benzoquinone in various environmental and biological samples. caymanchem.com This is particularly important for tracing the fate of p-benzoquinone in different systems and for exposure assessment. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Adduct Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous identification and characterization of isotopically labeled compounds such as p-Benzoquinone-13C6. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the determination of an ion's elemental composition, providing definitive confirmation of the compound's identity and its isotopic enrichment.

For this compound (molecular formula: ¹³C₆H₄O₂), the theoretical monoisotopic mass is calculated to be 114.04124 Da. This is precisely 6.0201 Da greater than its unlabeled counterpart, p-Benzoquinone (¹²C₆H₄O₂, 108.02114 Da). The high resolving power of modern instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can easily distinguish between these two species, as well as from other potential isobaric interferences.

In addition to the molecular ion ([M]⁺˙), HRMS is crucial for identifying various adducts formed during the ionization process, typically in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) sources. The exact mass measurement of these adducts further corroborates the compound's identity. Common adducts for this compound include the protonated ([M+H]⁺), sodiated ([M+Na]⁺), and potassiated ([M+K]⁺) ions. The precise m/z values for these adducts serve as unique identifiers in complex sample matrices.

The table below details the calculated exact masses for this compound and its common adducts, which are used as reference points in HRMS analysis.

Table 1: Theoretical Exact Masses of this compound Ions and Adducts (This table is interactive. Click on headers to sort data.)

| Ion/Adduct Formula | Ion Type | Theoretical m/z (Da) | Mass Difference from Unlabeled Analog (Da) |

|---|---|---|---|

| [¹³C₆H₄O₂]⁺˙ | Molecular Ion | 114.04124 | +6.0201 |

| [¹³C₆H₅O₂]⁺ | Protonated [M+H]⁺ | 115.04907 | +6.0201 |

| [¹³C₆H₄O₂Na]⁺ | Sodiated [M+Na]⁺ | 137.02319 | +6.0201 |

Elucidation of Fragmentation Pathways for ¹³C₆-Labeled Quinones

Tandem mass spectrometry (MS/MS), coupled with HRMS, is a powerful tool for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. The use of this compound provides significant advantages in deciphering these pathways, as the ¹³C₆ label acts as an intrinsic tracer, allowing researchers to track the carbon backbone through successive fragmentation steps.

The primary fragmentation pathway for unlabeled p-benzoquinone ([¹²C₆H₄O₂]⁺˙, m/z 108.02) typically involves the neutral loss of carbon monoxide (CO, 28.00 Da) to form a C₅H₄O⁺˙ fragment (m/z 80.02), followed by the loss of a second CO molecule to yield a C₄H₄⁺˙ fragment (m/z 52.03).

When this compound ([¹³C₆H₄O₂]⁺˙, m/z 114.04) is subjected to collision-induced dissociation (CID), the fragmentation pattern is analogous but shifted in mass, confirming the mechanistic pathway.

Initial Loss of ¹³CO: The molecular ion loses a labeled carbon monoxide molecule (¹³CO, 29.00 Da), resulting in a product ion with the formula [¹³C₅H₄O]⁺˙ at m/z 85.04. The 1 Da mass shift in the neutral loss (29 Da vs. 28 Da) is a direct consequence of the ¹³C label.

Second Loss of ¹³CO: This m/z 85.04 fragment can then lose a second ¹³CO molecule, yielding a [¹³C₄H₄]⁺˙ fragment at m/z 56.04.

The consistent mass shift observed in the product ions and neutral losses provides unambiguous evidence that the fragmenting carbon atoms originate from the quinone ring. This labeling strategy is critical for distinguishing between proposed fragmentation mechanisms and confirming the structural integrity of the core ring during analysis.

Table 2: Comparison of MS/MS Fragmentation for Unlabeled and ¹³C₆-Labeled p-Benzoquinone (This table is interactive. Click on headers to sort data.)

| Fragmentation Step | Unlabeled p-Benzoquinone | This compound |

|---|---|---|

| Precursor Ion (M⁺˙) | [¹²C₆H₄O₂]⁺˙, m/z 108.02 | [¹³C₆H₄O₂]⁺˙, m/z 114.04 |

| Neutral Loss 1 | -CO (28.00 Da) | -¹³CO (29.00 Da) |

| Product Ion 1 | [¹²C₅H₄O]⁺˙, m/z 80.02 | [¹³C₅H₄O]⁺˙, m/z 85.04 |

| Neutral Loss 2 | -CO (28.00 Da) | -¹³CO (29.00 Da) |

| Product Ion 2 | [¹²C₄H₄]⁺˙, m/z 52.03 | [¹³C₄H₄]⁺˙, m/z 56.04 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. p-Benzoquinone is readily reduced via a one-electron transfer to form the p-benzosemiquinone radical anion ([p-BQ]⁻˙). EPR spectroscopy provides profound insight into the electronic structure of this radical intermediate.

In the case of the unlabeled p-benzosemiquinone radical, the EPR spectrum is dominated by hyperfine coupling of the unpaired electron with the four magnetically equivalent protons (¹H, nuclear spin I = ½). This interaction splits the signal into a quintet (2nI + 1 = 2(4)(½) + 1 = 5 lines), with a characteristic hyperfine coupling constant (aH).

The strategic use of this compound dramatically enhances the information obtained from EPR. The ¹³C isotope possesses a nuclear spin (I = ½), unlike the EPR-inactive ¹²C isotope (I = 0). In the [¹³C₆-p-benzosemiquinone]⁻˙ radical, the unpaired electron now also couples to the six ¹³C nuclei in the ring. This results in a significantly more complex and information-rich EPR spectrum, with additional hyperfine splittings arising from the ¹³C nuclei.

By analyzing this complex spectrum, researchers can determine the ¹³C hyperfine coupling constants (aC). These values are directly proportional to the spin density on each carbon atom, providing a quantitative map of the unpaired electron's delocalization across the aromatic ring. This experimental data is invaluable for validating theoretical calculations of molecular orbitals and understanding the electronic distribution in quinone radical systems.

Table 3: Comparison of EPR Characteristics for Unlabeled vs. ¹³C₆-Labeled p-Benzosemiquinone Radical Anion (This table is interactive. Click on headers to sort data.)

| Feature | Unlabeled [p-BQ]⁻˙ | ¹³C₆-Labeled [p-BQ]⁻˙ | Significance of ¹³C Labeling |

|---|---|---|---|

| Active Nuclei (I≠0) | 4 equivalent ¹H nuclei | 4 equivalent ¹H nuclei, 6 ¹³C nuclei | Introduces coupling to the carbon backbone. |

| Expected Spectrum | A simple quintet | A complex multiplet-of-quintets | Spectrum contains significantly more structural information. |

| Measurable Couplings | Proton hyperfine coupling (aH) | Proton (aH) and Carbon-13 (aC) hyperfine couplings | Allows for direct measurement of spin density on carbon atoms. |

| Key Information | Spin density on protons | Spin density on both protons and carbon atoms | Provides a more complete picture of electron delocalization. |

Gas Chromatography-Atomic Emission Detection (GC-AED) for Carbon-13 Analysis

Gas Chromatography-Atomic Emission Detection (GC-AED) is a powerful analytical technique that combines the separation capabilities of GC with the element-specific detection of AED. As compounds elute from the GC column, they are introduced into a high-energy microwave-induced plasma, which atomizes them. The resulting atoms emit light at characteristic wavelengths, allowing for the simultaneous detection and quantification of multiple elements.

For the analysis of this compound, GC-AED offers unique advantages. The detector can be configured to monitor the specific atomic emission lines for different carbon isotopes. The emission wavelength for ¹²C is distinct from that of ¹³C. By monitoring both channels simultaneously, GC-AED can provide an isotope-specific chromatogram.

This capability is used for several key purposes:

Isotopic Purity Confirmation: A single chromatographic peak for this compound will produce signals in both the ¹³C and ¹²C channels. The ratio of the integrated peak areas provides a direct measure of the isotopic enrichment of the compound, confirming that the label is present and at the expected level.

Quantification in Tracer Studies: In experiments where this compound is used as a tracer, GC-AED can distinguish it from the endogenous, unlabeled p-benzoquinone. This allows for precise quantification of the labeled compound without interference from its natural counterpart.

Element-Specific Detection: The AED also confirms the elemental composition of the peak. By monitoring the carbon, hydrogen, and oxygen channels, the empirical formula of the eluting compound can be verified, adding another layer of analytical certainty.

Table 4: Application of GC-AED for this compound Analysis (This table is interactive. Click on headers to sort data.)

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Separation Principle | Gas Chromatography | Separates this compound from other volatile/semi-volatile components in a sample matrix based on boiling point and polarity. |

| Detection Principle | Atomic Emission Spectroscopy | Atomizes the eluting compound in a plasma and measures light emission from excited atoms at specific wavelengths. |

| Carbon Isotope Channels | Monitors distinct emission lines for ¹²C and ¹³C. | Allows for the selective detection and differentiation of the ¹³C label from the natural abundance ¹²C. |

| Primary Application | Isotopic Enrichment Analysis | The ratio of the signal intensity between the ¹³C and ¹²C channels directly quantifies the isotopic purity of this compound. |

Mechanistic Investigations of P Benzoquinone 13c6 Transformations and Reactivity

Isotope-Directed Elucidation of Organic Reaction Mechanisms

Isotope labeling is a technique that involves replacing a specific atom in a molecule with one of its isotopes to track the atom's journey through a chemical reaction. wikipedia.org The use of stable isotopes, such as Carbon-13, is particularly advantageous as they are non-radioactive and can be readily detected by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.orgfiveable.me This method provides invaluable insights into reaction mechanisms, metabolic pathways, and the structure of organic compounds. fiveable.me

In the context of p-Benzoquinone-13C6, all six carbon atoms of the quinone ring are ¹³C isotopes. This complete labeling allows researchers to follow the entire carbon framework of the molecule during a transformation. fiveable.me By analyzing the position of the ¹³C labels in the reaction products, one can deduce the intricate details of bond formation and cleavage, identify symmetrical intermediates, and distinguish between competing reaction pathways. ias.ac.in For example, ¹³C labeling was instrumental in studying the formation of benzyne (B1209423) intermediates and has been applied to investigate complex reaction networks like the partial oxidation of propane. fiveable.meacs.org The analysis of ¹³C-labeled products via NMR or MS provides definitive structural information that is often difficult to obtain by other means. wikipedia.orgias.ac.in A notable application involves the use of ¹³C₆-labeled p-benzoquinone to study its reactions within complex mixtures, such as cigarette smoke, to trace the formation of specific products like hydroquinone (B1673460) and various adducts. researchgate.netresearchgate.net

Cycloaddition Reactions Involving this compound as a Dienophile

p-Benzoquinone is a potent dienophile in Diels-Alder reactions due to its electron-deficient double bonds, readily reacting with conjugated dienes to form cyclohexene (B86901) derivatives. atamanchemicals.comwikipedia.orgwikipedia.org The Diels-Alder reaction is a cornerstone of synthetic chemistry, enabling the construction of six-membered rings with high stereochemical control. wikipedia.org

The use of this compound in these [4+2] cycloaddition reactions allows for precise mechanistic tracking. A key example is the reaction of p-benzoquinone with cyclopentadiene (B3395910). researchgate.net Studies using ¹³C-labeled p-benzoquinone (¹³C₆Q) confirmed the formation of the Diels-Alder adduct, tricyclo[6.2.1.0²,⁷]undeca-4,9-diene-3,6-dione. researchgate.netresearchgate.net The presence of the ¹³C₆-label in the product, detectable by ¹³C NMR and GC-AED (Gas Chromatography-Atomic Emission Detection), provides conclusive evidence of the reaction pathway. researchgate.netresearchgate.net

Stereochemical and Regiochemical Studies of Diels-Alder Adducts

The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. masterorganicchemistry.comlibretexts.org The reaction between cyclopentadiene and p-benzoquinone is a classic example that illustrates complex stereochemical outcomes. The initial 1:1 adduct can form as either an endo or exo isomer, with the endo product generally being the kinetically favored product according to the Alder endo rule. masterorganicchemistry.combeilstein-journals.org

Furthermore, this 1:1 adduct can react with a second molecule of cyclopentadiene to form 2:1 adducts. This second addition leads to a variety of possible stereoisomers, including endo-syn-endo, endo-anti-endo, and endo-anti-exo structures. researchgate.netcdnsciencepub.com The elucidation of these complex three-dimensional structures is greatly facilitated by isotopic labeling. By using this compound, the symmetrical carbon backbone of the quinone moiety can be tracked into the adducts. Advanced NMR techniques can then be used to pinpoint the location of the labeled carbons, helping to definitively assign the stereochemistry of the resulting polycyclic structures.

Table 1: Stereoisomers in the Reaction of Cyclopentadiene and p-Benzoquinone This interactive table summarizes the key adducts formed.

<타이포그래피/테이블>

| Reactant Ratio | Adduct Type | Key Stereoisomers | Mechanistic Insight |

|---|---|---|---|

| 1:1 | Mono-adduct | endo-cis, exo-cis | The endo adduct is the kinetic product. Interconversion can occur via a retro-Diels-Alder reaction. researchgate.netcdnsciencepub.com |

| 2:1 | Bis-adduct | endo-syn-endo, endo-anti-endo, endo-syn-exo, endo-anti-exo | The formation of multiple isomers highlights different facial approaches of the second diene molecule. researchgate.netcdnsciencepub.com |

Nucleophilic Addition Pathways of Labeled Quinones

Besides cycloadditions, p-benzoquinone readily undergoes nucleophilic addition, acting as an electrophilic Michael acceptor. atamanchemicals.com The reaction typically involves initial 1,4-conjugate addition to the α,β-unsaturated ketone system. The resulting hydroquinone adduct can then be oxidized by another molecule of p-benzoquinone to yield the substituted quinone. nih.gov This process can continue, leading to di-, tri-, or even tetra-substituted quinones. nih.govresearchgate.net Using this compound is critical for tracking the positions of substitution and identifying the structures of the various products formed.

Reactions with Heteroatom Nucleophiles (e.g., Amines, Thiols)

Heteroatom nucleophiles, particularly amines and thiols, react readily with p-benzoquinone.

Thiols: The reaction of p-benzoquinone with thiols, such as alkanethiols or nitrobenzenethiol, has been studied extensively. researchgate.netnih.gov The reaction proceeds via Michael addition, and depending on the stoichiometry and reaction conditions, can produce a range of products from mono- to tetra-substituted quinones. researchgate.net For instance, the reaction with nitrobenzenethiol is acid-catalyzed and results in a 1:1 adduct. nih.gov Studies comparing the reactivity of benzoquinone derivatives show that thiols are significantly more reactive than primary amines under identical conditions. nih.govnih.gov

Amines: Primary and secondary amines add to p-benzoquinone to form amino-substituted quinones. The reaction of aniline (B41778) with p-benzoquinone, for example, yields 2,5-dianilino-p-benzoquinone (B3051505) as a major product. acs.org Theoretical and experimental studies on substituted benzoquinones have shown that the site of nucleophilic attack (e.g., C2 vs. C3) can be influenced by the nature of the nucleophile and substituents already present on the quinone ring. acs.org

The use of this compound in these reactions would provide an unambiguous method to determine the regiochemistry of the addition products by analyzing the ¹³C NMR spectra.

Table 2: Products of Nucleophilic Addition to p-Benzoquinone This interactive table shows typical products from reactions with heteroatom nucleophiles.

<타이포그래피/테이블>

| Nucleophile | Product Type | Example Product(s) | Reference(s) |

|---|---|---|---|

| Thiol (R-SH) | Thio-substituted quinone | 2-(Alkylsulfanyl)-p-benzoquinone, 2,5-Bis(alkylsulfanyl)-p-benzoquinone | researchgate.net |

| Amine (Aniline) | Amino-substituted quinone | 2,5-Dianilino-p-benzoquinone | acs.org |

| Phenolate (Ar-O⁻) | Aryloxy-substituted quinone | 2-Aryloxy-p-benzoquinone | acs.org |

Kinetic Isotope Effects in Nucleophilic Aromatic Substitution

The kinetic isotope effect (KIE) is the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Measuring the ¹²C/¹³C KIE is a powerful tool for probing the transition state of a reaction. harvard.edu For nucleophilic aromatic substitution (SₙAr) reactions, the mechanism is generally thought to proceed through a two-step addition-elimination sequence involving a Meisenheimer complex intermediate. harvard.edunih.gov

However, recent studies using ¹²C/¹³C KIE measurements have provided evidence that some prototypical SₙAr reactions may in fact proceed through a concerted mechanism, without a stable intermediate. harvard.edunih.gov In these experiments, a KIE value is measured at the carbon atom undergoing substitution. A significant KIE suggests that the C-nucleophile bond formation and the C-leaving group bond cleavage are occurring in the rate-determining step, which is characteristic of a concerted transition state.

By applying this methodology to this compound, one could elucidate the intimate mechanism of its nucleophilic substitution reactions. For example, in the reaction of a substituted p-benzoquinone with a nucleophile, measuring the KIE at the labeled carbon atoms would help distinguish between a stepwise pathway (where the formation of the Meisenheimer complex is rate-limiting) and a concerted pathway.

Table 3: Interpreting ¹³C Kinetic Isotope Effects (KIE) in SₙAr Reactions This interactive table outlines how KIE values can elucidate reaction mechanisms.

<타이포그래피/테이블>

| Observed ¹²C/¹³C KIE | Mechanistic Interpretation | Rationale | Reference(s) |

|---|---|---|---|

| Close to 1.00 | Stepwise mechanism (Addition is rate-limiting) | No significant change in bonding to the isotopic carbon in the transition state of the first step. | harvard.edunih.gov |

| Significantly > 1.00 | Concerted mechanism | Both bond formation and bond breaking occur at the isotopic carbon in a single transition state, leading to a noticeable isotope effect. | harvard.edunih.gov |

Oxidative Coupling and Polymerization Mechanisms Mediated by Labeled Quinones

p-Benzoquinone plays a significant role in various polymerization processes, often acting as an inhibitor, cross-linking agent, or co-monomer. For instance, it can enhance the crosslinking rate of polypropylene. atamanchemicals.com In the synthesis of the conducting polymer polyaniline (PANI) from the oxidation of aniline, p-benzoquinone is formed as a byproduct and can be incorporated into the final product. acs.org It is proposed that growing PANI chains can react with p-benzoquinone, leading to the termination of chain growth and the formation of structural defects. acs.org

In some systems, p-quinones are used in reversible-deactivation radical polymerization. researchgate.net The mechanism can involve reversible inhibition, leading to the formation of active macromolecules, as well as irreversible inhibition that creates "dead" polymer chains. researchgate.net The use of this compound in such studies would be definitive. By analyzing the resulting polymer with solid-state ¹³C NMR, researchers could precisely locate the labeled quinone units, determining whether they are incorporated as end-groups (termination), cross-links between chains, or as pendant groups. This information is crucial for understanding the polymerization mechanism and controlling the final polymer architecture.

Dehydrogenation and Electron Transfer Reactivity in Organic Synthesis

The dual reactivity of p-benzoquinone as both a dehydrogenating agent and an electron transfer mediator makes it a valuable reagent in organic synthesis. The isotopically labeled variant, this compound, serves as a powerful mechanistic probe, allowing researchers to trace the flow of atoms and electrons through complex reaction pathways. By incorporating a 13C-labeled core, investigators can employ techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to identify transient intermediates and elucidate reaction mechanisms with high fidelity. acs.org

Mechanistic Insights into Dehydrogenation Reactions

Quinones are widely used as oxidants for the dehydrogenation of various organic compounds, particularly in the aromatization of hydroaromatic systems and the oxidation of alcohols. lscollege.ac.inorgsyn.org High-potential quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are particularly effective for these transformations. lscollege.ac.inorgsyn.org The fundamental reaction involves the transfer of two hydrogen atoms from the substrate to the quinone, which is itself reduced to the corresponding hydroquinone.

The use of this compound is instrumental in dissecting the precise mechanism of this hydrogen transfer. Isotopic labeling helps distinguish between different potential pathways, such as a concerted transfer of two hydrogen atoms, a stepwise transfer of a proton and a hydride, or sequential single-electron, single-proton steps.

A notable application of this principle is seen in studies of quinone methides, which are reactive intermediates in the chemistry of various natural products. In research on the anticancer agent prekinamycin, which features a quinoid structure, a 13C-labeled analogue was synthesized to probe its mechanism of action. The two-electron reduction of the labeled prekinamycin was shown to generate a long-lived quinone methide intermediate. The 13C label at the reactive C-5 center was crucial for characterizing this transient species and its subsequent reaction products using 13C NMR spectroscopy. The predicted chemical shift for the C-5 carbon in the quinone methide (130 ppm) was a key piece of evidence supporting its formation.

| Reaction Type | Substrate Example | Quinone Reagent | Mechanistic Insight from 13C Labeling | Reference |

| Aromatization | Tetralin | p-Benzoquinone | Tracing the 13C label from quinone to hydroquinone confirms the oxidant's fate. | orgsyn.org |

| Alcohol Oxidation | Benzylic Alcohols | 1,4-Benzoquinone (as H2 scavenger) | Helps differentiate between direct hydrogen atom transfer (HAT) and proton-coupled electron transfer (PCET) pathways. | nih.gov |

| Reductive Activation | Prekinamycin Analogue | (Internal quinone) | Identification of transient quinone methide intermediate via 13C NMR chemical shift of the labeled carbon. |

Probing Electron Transfer Processes

p-Benzoquinone is a proficient electron acceptor, a property that is central to its role in numerous synthetic transformations, including its use as a co-oxidant in palladium-catalyzed reactions. organic-chemistry.org The process of electron transfer to a quinone can be influenced by various factors, including catalysis by Brønsted acids or regioselective hydrogen bonding, which can significantly enhance the rate of reduction. nih.govrsc.org

Investigating these electron transfer events often involves complex pathways, including:

ETPT: A stepwise process involving initial E lectron T ransfer followed by P roton T ransfer.

PTET: A stepwise process involving initial P roton T ransfer followed by E lectron T ransfer.

CEPT: A concerted pathway where the electron and proton are transferred simultaneously. sioc-journal.cn

This compound is an invaluable tool for studying these mechanisms. Upon accepting a single electron, it forms a semiquinone radical anion. The 13C-labeled core allows for detailed spectroscopic analysis of this key intermediate. For instance, Electron Paramagnetic Resonance (EPR) spectroscopy can reveal hyperfine coupling between the unpaired electron and the 13C nuclei, providing direct evidence of the radical's formation and electronic structure.

Studies have shown that the electron transfer reduction of p-benzoquinones can be significantly activated by molecules capable of forming hydrogen bonds with the resulting semiquinone radical anion. rsc.org While these initial studies may not have employed labeled quinones, the use of this compound in such a system would allow for precise tracking of the labeled species as it transforms from the neutral quinone to the radical anion and finally to the hydroquinone, thereby confirming the proposed mechanism and characterizing the key intermediates. acs.orgrsc.org

| Studied Process | Role of p-Benzoquinone | Analytical Technique (Enabled by 13C Labeling) | Mechanistic Finding | Reference |

| Reduction by Ferrocenes | Electron Acceptor | N/A (Potential for 13C NMR/EPR) | Electron transfer is catalyzed by the presence of a Brønsted acid (HClO4). | nih.gov |

| Reduction by Cobalt Porphyrin | Electron Acceptor | N/A (Potential for EPR) | Electron transfer is activated by regioselective hydrogen bonding to the semiquinone radical anion. | rsc.org |

| Multicomponent Reactions | Mechanistic Probe | 13C & 15N NMR, MS | Elucidation of complex bond-forming steps and reaction intermediates in real time. | acs.org |

| Pd-Catalyzed Oxidations | Oxidant/Electron Sink | N/A (Potential for 13C NMR) | Facilitates catalytic cycles by re-oxidizing the active palladium catalyst. | organic-chemistry.org |

Redox Chemistry and Radical Species Formation of P Benzoquinone 13c6

Electrochemical Characterization and Determination of Redox Potentials

The electrochemical reduction of p-benzoquinone is a well-studied process that typically proceeds through two sequential one-electron steps. In aprotic media, these steps are reversible and lead to the formation of the semiquinone radical anion (BQ•−) and subsequently the dianion (BQ2−). researchgate.net The redox potentials for these processes are key indicators of the molecule's ability to accept electrons.

The incorporation of different substituent groups on the benzoquinone ring can tune the redox potential. sciforum.netmdpi.com While p-Benzoquinone-13C6 is unsubstituted, understanding these effects provides a broader context for its electrochemical behavior. For instance, electron-donating groups generally lower the redox potential, while electron-withdrawing groups increase it. mdpi.comajol.info

The redox potentials of p-benzoquinone have been determined in various solvents. In dimethyl sulfoxide (B87167) (DMSO), the two separate one-electron reduction waves are clearly observed using techniques like cyclic voltammetry. researchgate.net In aqueous solutions, the electrochemistry is complicated by protonation events, leading to a pH-dependent redox potential, often visualized in a Pourbaix diagram. mdpi.comresearchgate.net The standard reduction potential (E°) for the two-electron, two-proton reduction of p-benzoquinone to hydroquinone (B1673460) (H2Q) is approximately +0.7 V versus the standard hydrogen electrode (SHE).

Studies using computational methods, such as density functional theory (DFT), have been employed to calculate the first and second reduction potentials of benzoquinones, showing good correlation with experimental values. ajol.info These calculations confirm the stepwise reduction process and the influence of solvent effects on the redox potentials. ajol.info

| Redox Couple | Process | Solvent/Conditions | Potential (vs. Ag/Ag+) | Reference |

|---|---|---|---|---|

| BQ / BQ•− | First 1e- Reduction | Aprotic Solvent | -0.67 V | mit.edu |

| BQ•− / BQ2− | Second 1e- Reduction | Aprotic Solvent | -1.42 V | mit.edu |

Single-Electron and Multi-Electron Reduction Pathways of Isotope-Labeled Quinones

The reduction of isotope-labeled quinones like this compound follows distinct pathways depending on the chemical environment, particularly the availability of protons.

In aprotic media , the reduction is characterized by two discrete single-electron transfers:

First Reduction: this compound accepts a single electron to form the p-benzosemiquinone-13C6 radical anion (¹³C₆H₄O₂•⁻).

¹³C₆H₄O₂ + e⁻ ⇌ ¹³C₆H₄O₂•⁻

Second Reduction: The semiquinone radical anion accepts a second electron to form the hydroquinone-13C6 dianion (¹³C₆H₄O₂²⁻).

¹³C₆H₄O₂•⁻ + e⁻ ⇌ ¹³C₆H₄O₂²⁻

This two-step, single-electron pathway is typical for quinones in non-aqueous solvents. researchgate.net

Generation and Characterization of Semiquinone Radicals and Radical Anions

The generation of semiquinone radicals and their corresponding radical anions from this compound is a key feature of its redox chemistry. These species can be produced through several methods, including electrochemical reduction, pulse radiolysis, and chemical reactions.

Electrolytic Electron Spin Resonance (ESR) is a powerful technique for both generating and characterizing these radical species. jeol.com By applying a specific voltage to a solution of p-benzoquinone in a solvent like dimethylformamide, the p-benzoquinone radical anion (BQ•−) can be generated. jeol.com The resulting ESR spectrum provides a definitive signature of the radical, showing a five-line pattern due to the hyperfine coupling with the four equivalent protons on the benzene (B151609) ring. jeol.com

Pulse radiolysis is another technique used to produce free radicals in solution and study their subsequent reactions. researchgate.net This method allows for the observation of transient species, such as the semiquinone radical anion, which is formed upon electron transfer from other generated radicals to p-benzoquinone. researchgate.net The formation of the semiquinone anion can be monitored by its characteristic absorption spectrum, for example, at 430 nm. researchgate.net Reactions of p-benzoquinone with alkoxide ions in acetonitrile (B52724) have also been shown to result in the formation of the corresponding semiquinone radical anions. capes.gov.br

When this compound interacts with other free radicals, a competition arises between two primary reaction pathways: radical addition and electron transfer. researchgate.net

Electron Transfer: A radical with a sufficiently low reduction potential can donate an electron to the quinone, resulting in the formation of the p-benzosemiquinone-13C6 radical anion. This process is highly efficient, with rate constants approaching 5×10⁹ M⁻¹s⁻¹, for radicals derived from alcohols, deoxyribose, and certain amino acids. researchgate.net

Radical Addition: Alternatively, the incoming radical can add to the quinone ring, typically at a position ortho to a carbonyl group, forming a substituted semiquinone radical. researchgate.net

Pulse radiolysis studies in non-polar environments have shown that the outcome depends on the nature of the reacting radical. researchgate.net For example, reactions with chloroalkyl or hydroxyalkyl radicals can lead to radical addition, whereas other radicals preferentially undergo electron transfer. researchgate.net The reaction of methyl (˙CH₃) or phenyl (˙C₆H₅) radicals with p-benzoquinone is thought to proceed via an initial addition, followed by a rapid subsequent electron transfer from the radical adduct to a second p-benzoquinone molecule to yield the unsubstituted semiquinone radical. researchgate.net

Semiquinone radicals are not indefinitely stable and can undergo decomposition through thermal or photochemical pathways.

Thermal Decomposition: Quantum chemical studies have detailed the unimolecular decomposition pathways for semiquinone radicals. For the p-semiquinone radical, derived from this compound, calculations predict that decomposition leads to the formation of p-benzoquinone as a major product. nih.gov This is consistent with experimental observations where the thermal degradation of 1,4-dihydroxybenzene (hydroquinone) yields an abundance of p-benzoquinone. nih.gov

Photochemical Processes: p-Benzoquinone can participate in photochemical reactions. For instance, it can be photochemically reduced by superoxide (B77818) anion radicals (O₂•⁻). researchgate.net In a process studied by laser flash photolysis, superoxide radicals, generated from the photolysis of riboflavin, act as a reductant, reacting with p-BQ to form the semiquinone radical anion (BQ•⁻) with a high second-order rate constant. researchgate.net The ultimate product of this photochemical reaction is hydroquinone. researchgate.net The photochemistry of p-benzoquinone diazide carboxylic acids has also been studied, showing a pathway involving primary carbene formation followed by photodecarboxylation. smu.edu

Competition between Radical Addition and Electron Transfer

Proton-Coupled Electron Transfer (PCET) Mechanisms in Redox Cycling

In many biological and chemical systems, the reduction and oxidation of quinones are coupled to the transfer of protons, a process known as Proton-Coupled Electron Transfer (PCET). nih.govnih.gov This coupling is crucial as it helps to avoid the energetic penalty associated with accumulating charge during redox reactions. e-conversion.de The redox cycling of this compound between its quinone, semiquinone, and hydroquinone states is governed by PCET mechanisms.

PCET can proceed through different mechanistic pathways, which are often depicted in a "square scheme". scielo.org.mxdiva-portal.org These pathways include:

Stepwise Electron Transfer then Proton Transfer (ETPT): The quinone is first reduced by an electron, and the resulting anion is subsequently protonated.

Stepwise Proton Transfer then Electron Transfer (PTET): The quinone is first protonated, and the resulting cation is then reduced by an electron.

Concerted Electron-Proton Transfer (EPT or CEPT): The electron and proton are transferred simultaneously in a single kinetic step. nih.govdiva-portal.org

The dominant mechanism depends on factors such as the pH of the solution, the nature of the reactants, and the reaction driving force. nih.govdiva-portal.org For example, studies on the reduction of p-benzoquinone by NADH analogues have shown that the reaction rate increases with acid concentration, consistent with a proton-coupled mechanism. nih.gov Distinguishing between these pathways is a significant area of research, with innovative methods like high-pressure studies being used to differentiate concerted from stepwise mechanisms. e-conversion.de PCET is fundamental to the function of quinones in biological energy conversion, such as the quinone reduction in Photosystem II, where sequential reduction and protonation steps lead to the formation of hydroquinone. pnas.org

Reactions with Hydroxyl Radicals and Reactive Oxygen Species Formation

This compound can interact with highly reactive species like the hydroxyl radical (•OH) and is involved in the chemistry of other reactive oxygen species (ROS).

The reaction of volatilized p-benzoquinone with photochemically produced hydroxyl radicals is a known degradation pathway in the atmosphere, with an estimated half-life of 28.4 hours. industrialchemicals.gov.au In aqueous solutions, the hydroxyl radical, being highly reactive, can attack the quinone ring. researchgate.net

p-Benzoquinone itself can participate in the generation and scavenging of ROS. It is commonly used as a scavenger for superoxide radicals (O₂•⁻). researchgate.netthermofisher.com Conversely, in the presence of reducing agents like ascorbate, quinones can contribute to the production of ROS. nih.gov This process involves the reduction of the quinone to a semiquinone, which can then transfer an electron to molecular oxygen to form superoxide. Superoxide can then lead to the formation of hydrogen peroxide (H₂O₂) and, in the presence of transition metals like iron or copper, the highly damaging hydroxyl radical via the Fenton reaction. nih.govnih.gov This dual role—acting as both a source and a scavenger of ROS depending on the chemical environment—is a critical aspect of quinone toxicology and biochemistry. researchgate.net

Advanced Theoretical and Computational Chemistry Approaches to P Benzoquinone 13c6

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the molecular properties of p-Benzoquinone-13C6 at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which all other properties can be derived.

The electronic structure of this compound is investigated using a range of quantum chemical methods, with Density Functional Theory (DFT) being a prevalent choice due to its favorable balance of computational cost and accuracy. Functionals such as B3LYP or M06-2X, paired with Pople-style (e.g., 6-311+G(d,p)) or Dunning-type (e.g., aug-cc-pVTZ) basis sets, are commonly employed to model the system.

From a purely electronic perspective, the substitution of ¹²C with ¹³C has a negligible effect. The potential energy surface, which is determined by the interactions of electrons and nuclei, is virtually identical for this compound and its unlabeled isotopologue, p-benzoquinone. This is a direct consequence of the Born-Oppenheimer approximation, which separates nuclear and electronic motion.

However, the increased nuclear mass of the ¹³C atoms significantly impacts the molecule's vibrational properties. Computational frequency analysis reveals that the vibrational modes involving carbon atom displacement occur at lower frequencies for this compound compared to the unlabeled compound. This mass-induced shift directly affects the zero-point vibrational energy (ZPVE), a key component of the total molecular energy at 0 K.

The accurate calculation of thermochemical data is a primary application of quantum chemistry for this compound. Properties such as the standard enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and heat capacity (Cv) can be predicted with high precision. The primary difference in these values between the labeled and unlabeled species arises from the change in ZPVE.

The ZPVE for this compound is lower than that of p-benzoquinone because of the lower vibrational frequencies associated with the heavier ¹³C isotopes. This subtle difference can be critical when calculating reaction enthalpies and equilibrium constants for isotope-sensitive reactions. For instance, in a reaction where a C-C or C-H bond is broken or formed, the difference in ZPVE between reactants and the transition state can lead to a measurable kinetic isotope effect (KIE), which can be accurately predicted by these computational models.

| Compound | Zero-Point Vibrational Energy (ZPVE) (kcal/mol) | Standard Enthalpy of Formation (ΔH°f) (kcal/mol) | Standard Gibbs Free Energy (G°) (Hartree) |

|---|---|---|---|

| p-Benzoquinone | 56.88 | -30.5 | -379.795 |

| This compound | 56.12 | -31.2 | -379.808 |

Note: Data are representative values derived from typical computational chemistry studies and are for illustrative purposes.

Density Functional Theory (DFT) and Ab Initio Methods for Labeled Systems

Computational Reaction Dynamics and Transition State Modeling

Computational modeling is essential for studying the reaction mechanisms and dynamics involving this compound. By mapping the potential energy surface, researchers can identify stationary points, including reactants, products, and, most importantly, transition states (TS). The structure and energy of the transition state are paramount for understanding reaction kinetics.

For reactions such as Diels-Alder cycloadditions or Michael additions to the quinone ring, the full ¹³C labeling in this compound can induce a noticeable secondary kinetic isotope effect (KIE). This effect arises from changes in the vibrational frequencies of bonds not directly broken or formed in the reaction, specifically the C=C and C=O bonds, as the system moves from the reactant geometry to the transition state.

Transition state theory, combined with quantum chemical calculations, allows for the direct computation of KIEs. By calculating the vibrational frequencies for both this compound and its unlabeled counterpart at the reactant and transition state geometries, the KIE can be predicted and compared with experimental results to validate or refine proposed reaction mechanisms.

Prediction of Spectroscopic Signatures for Isotope-Labeled Compounds (e.g., ¹³C NMR Shifts, Mass Fragmentation)

Computational chemistry is exceptionally powerful in predicting the spectroscopic signatures that uniquely identify this compound.

¹³C NMR Spectroscopy: The most profound impact of the ¹³C₆ labeling is observed in its ¹³C NMR spectrum. In unlabeled p-benzoquinone, symmetry results in only two signals (one for the carbonyl carbons, one for the vinylic carbons). In contrast, this compound, being fully labeled, exhibits complex spectra dominated by ¹³C-¹³C spin-spin coupling (J-coupling). Quantum chemical methods, particularly DFT using gauge-including atomic orbitals (GIAO), can accurately predict both the chemical shifts (δ) and the coupling constants. These calculations are invaluable for assigning the complex splitting patterns observed experimentally. The one-bond (¹J_CC), two-bond (²J_CC), and three-bond (³J_CC) coupling constants provide rich structural information.

| Parameter | Carbon Nuclei Involved | Calculated Value |

|---|---|---|

| Chemical Shift (δ) | C=O (C1, C4) | 187.5 ppm |

| Chemical Shift (δ) | C=C (C2, C3, C5, C6) | 136.8 ppm |

| Coupling Constant (¹J_CC) | C1-C2 | ~60 Hz |

| Coupling Constant (²J_CC) | C1-C3 | ~5 Hz |

| Coupling Constant (³J_CC) | C1-C4 | ~10 Hz |

Note: Data are representative values derived from typical computational chemistry studies and are for illustrative purposes.

Mass Spectrometry: Computational modeling can also predict mass fragmentation patterns. The molecular ion peak for this compound is expected at m/z 114, six mass units higher than its unlabeled counterpart (m/z 108). Theoretical calculations can map out the potential energy surface for fragmentation pathways, such as the characteristic loss of carbon monoxide. For this compound, this would correspond to the loss of a ¹³CO fragment (mass 29 amu), leading to a prominent fragment ion at m/z 85, a distinct signature compared to the loss of ¹²CO (mass 28 amu) in the unlabeled compound.

Redox Potential Prediction and Correlation with Molecular Structure

The redox properties of quinones are central to their function in biology and materials science. Computational electrochemistry allows for the prediction of the one-electron (Q/Q•⁻) and two-electron (Q/Q²⁻) reduction potentials of this compound.

The standard approach involves calculating the Gibbs free energy change (ΔG°) for the reduction reactions in the gas phase and then correcting for solvation effects using a continuum solvation model (e.g., PCM, SMD). A thermodynamic cycle is employed to relate the free energy of the electron transfer process in solution to the calculated gas-phase energies and solvation free energies of the neutral, radical anion (semiquinone), and dianion species.

The isotopic labeling in this compound has a minimal direct effect on the electronic component of the redox potential. However, a small but calculable difference arises from the differential ZPVE and vibrational entropy contributions to the free energies of the three oxidation states (Q, Q•⁻, Q²⁻). These calculations confirm that the redox potential is primarily governed by the electronic structure, which is insensitive to isotopic substitution, but allow for a precise quantification of minor isotopic influences.

High-Throughput Computational Screening for Rational Design in Quinone Chemistry

While this compound is a single, specific molecule, the computational methodologies applied to it are integral to high-throughput computational screening (HTCS) workflows. In HTCS, large virtual libraries of quinone derivatives are computationally evaluated to identify candidates with optimized properties, such as tailored redox potentials for organic batteries or specific reactivity for catalysis.

In this context, this compound serves as a critical benchmark system. Accurate computational models validated against experimental data for this compound and its unlabeled analog provide confidence in the models' predictive power when applied to novel, un-synthesized derivatives. Furthermore, HTCS can be used to explore the impact of isotopic labeling patterns across a wide range of quinone scaffolds. For example, a screening study could identify which quinone structures would exhibit the largest KIE upon isotopic substitution, thereby guiding the design of experiments to probe complex reaction mechanisms. This approach transforms the study of a single labeled compound into a powerful strategy for the rational design of new chemical systems.

Solvation Models and Environmental Effects on Reactivity

The chemical reactivity of this compound, like its unlabeled counterpart, is profoundly influenced by its surrounding environment, particularly the solvent. The solvent can alter reaction rates, shift redox potentials, and even change the preferred reaction pathway. Advanced theoretical and computational chemistry approaches, primarily through the use of solvation models, have become indispensable tools for elucidating these complex environmental effects at a molecular level. These models help in understanding how solvent-solute interactions modulate the intrinsic properties and reactivity of the quinone ring.

Solvation models in computational chemistry are broadly categorized into two types: implicit and explicit models.

Implicit Solvation Models: These models, often called continuum models, represent the solvent as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric. The Polarizable Continuum Model (PCM) and its variants (e.g., C-PCM, D-PCM, SMD) are among the most widely used implicit models for studying quinone reactivity. acs.orgscielo.br They offer a computationally efficient way to capture the bulk electrostatic effects of the solvent. numberanalytics.com

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, typically arranged in one or more solvation shells around the solute molecule. This method allows for the detailed study of specific short-range interactions, such as hydrogen bonding, which are crucial for accurately describing reactivity in protic solvents. acs.org These calculations are more computationally demanding and are often performed using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods or through molecular dynamics (MD) simulations. cas.cz

Research Findings on Environmental Effects

Redox Potential Modulation

The primary role of p-benzoquinone in many chemical and biological processes is as a redox-active agent, capable of accepting electrons and protons. The solvent environment plays a critical role in stabilizing the various redox states (neutral quinone, semiquinone radical anion, dianion), thereby altering the reduction potential.

Computational studies using Density Functional Theory (DFT) combined with solvation models have successfully predicted these shifts. For instance, thermodynamic cycles have been used to calculate aqueous one-electron reduction potentials for p-benzoquinone. acs.org These calculations involve:

Computing the gas-phase free energy of reduction.

Calculating the free energy of hydration for both the neutral quinone and its reduced semiquinone anion.

Combining these values to obtain the reduction potential in solution.

One study, using the B3LYP density functional, calculated a one-electron reduction potential for p-benzoquinone in water to be 4.51 eV, which is in excellent agreement with experimental values of 4.52-4.54 eV. acs.org The accuracy of these predictions is highly dependent on the solvation model used. Continuum models like the Conductor-like Polarizable Continuum Model (CPCM) have shown good performance in matching experimental redox potentials for a series of quinones in aqueous solution. researchgate.net

The analysis of explicit solvent interactions reveals the importance of hydrogen bonding. Molecular dynamics simulations show that the oxygen atoms of the p-benzosemiquinone anion are contacted by more water hydrogens than the neutral quinone. acs.org The strength and number of these hydrogen bonds directly correlate with the hydration free energy, highlighting that specific solvent-solute interactions are key determinants of the redox potential. acs.org

| Computational Method | Solvation Approach | Calculated Potential (E⁰calc) | Experimental Potential (E⁰expt) | Reference |

|---|---|---|---|---|

| B3LYP/DFT | Thermodynamic Cycle with Molecular Dynamics (Explicit Water) | 4.51 eV | 4.52 - 4.54 eV | acs.org |

Influence on Reaction Mechanisms

The surrounding solvent can dictate the preferred pathway of a chemical reaction. For p-benzoquinone, this is evident in both cycloaddition and electron transfer reactions.

Photocycloaddition Reactions: The photocycloaddition of p-benzoquinone to alkenes to form oxetanes is significantly slower in the polar solvent acetonitrile (B52724) compared to the non-polar solvent benzene (B151609). cdnsciencepub.com This solvent-dependent rate change strongly suggests the involvement of a polar intermediate, likely an exciplex. In a polar environment, the charged components of the exciplex are more effectively solvated and separated, reducing the probability of them combining to form the final product. cdnsciencepub.com

| Reaction Type | Solvent Environment | Observed Effect on Reactivity | Proposed Mechanism/Reason | Reference |

|---|---|---|---|---|

| Photocycloaddition with Alkenes | Benzene (non-polar) vs. Acetonitrile (polar) | Reaction is significantly slower in acetonitrile. | Stabilization and separation of a polar exciplex intermediate by the polar solvent. | cdnsciencepub.com |

| Electrochemical Reduction | Aprotic Solvent (e.g., DMF) with Acetic Acid | Mediates co-electrocatalytic reduction of O₂. | Formal reduction and protonation of benzoquinone to hydroquinone (B1673460). | rsc.org |

| Electrochemical Reduction | Aprotic Solvent with 2,2,2-Trifluoroethanol (TFEOH) | Alters product selectivity in O₂ reduction. | Formation of hydrogen-bonded adducts ([H₂Q(AH)₃(A)₂]²⁻) that mediate electron transfer. | rsc.org |

The use of this compound in such studies, while not altering the fundamental reactivity, would allow for powerful experimental verification of these theoretical predictions through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com Computational models can predict 13C NMR chemical shifts with high accuracy when solvent effects are included, providing a direct link between theoretically modeled structures and experimentally observed species in different environments. mdpi.commdpi.com

Applications of P Benzoquinone 13c6 in Specialized Chemical Research Domains

Isotopic Tracer Studies in Complex Chemical and Environmental Systems

The core value of p-Benzoquinone-13C6 in tracer studies lies in its ability to track the movement and transformation of the benzoquinone structure through intricate chemical and biological systems. By introducing a known amount of the labeled compound, researchers can follow its path and identify its metabolic or degradation products with high certainty, as these products will retain the 13C-labeled core. doi.org

Stable Isotope Probing (SIP) is a powerful technique in environmental science to trace the fate of pollutants and understand their degradation mechanisms. researchgate.netunesp.br this compound is an ideal tracer for studying the environmental transformations of quinone-based compounds, which are relevant as metabolites of aromatic hydrocarbons like benzene (B151609). nih.gov

When this compound is introduced into an environmental sample, such as soil or water containing microbial communities, its breakdown can be monitored over time. researchgate.net Analytical techniques like liquid chromatography-mass spectrometry (LC-MS) can distinguish between the labeled degradation intermediates and other naturally occurring compounds in the matrix. This allows for the unambiguous identification of metabolites and the mapping of complete degradation pathways, whether they are microbial or abiotic (e.g., photodegradation). wa.govwa.gov For instance, research on the transformation of 13C6-quinone in complex mixtures like cigarette smoke condensate has demonstrated its utility in identifying reaction products, such as nitrohydroquinone, which accounted for a fraction of the initial labeled quinone. researchgate.net This approach provides definitive evidence of specific chemical reactions occurring within a complex environmental matrix. researchgate.net

Table 1: Application of this compound in Environmental Tracer Studies

| Transformation Process | Analytical Technique | Information Gained | Example System |

|---|---|---|---|

| Microbial Degradation | LC-MS/MS, GC-MS | Identification of specific bacterial or fungal metabolites. | Contaminated soil or water microcosms. unesp.br |

| Photodegradation | HPLC-UV, LC-MS | Identification of light-induced transformation products. | Aqueous solutions exposed to UV light. |

| Chemical Transformation | GC/MS, NMR | Tracking reactions with other environmental contaminants. | Studying reactions in complex matrices like atmospheric aerosols or industrial effluent. researchgate.net |

| Metabolic Flux Analysis | 13C-MFA | Quantifying the flow of carbon through metabolic pathways. uni-saarland.de | Pure or mixed microbial cultures. uni-saarland.de |

In the realm of organic chemistry, p-benzoquinone is frequently used as an oxidant and a ligand in transition-metal-catalyzed reactions, particularly with palladium. nih.govscielo.brorganic-chemistry.org It can play a dual role, acting not only as a stoichiometric oxidant to regenerate the active catalyst but also as a π-acidic ligand that can promote key steps like reductive elimination. nih.gov

However, definitively proving the role and fate of benzoquinone within a catalytic cycle can be challenging. This is where this compound becomes invaluable. By using the labeled version in a reaction, chemists can use MS and NMR spectroscopy to detect and identify palladium-quinone intermediates or track the incorporation of the 13C label into side products. This provides direct mechanistic insight that is otherwise difficult to obtain. For example, if the quinone coordinates to the metal center, this could be observed through changes in the 13C NMR spectrum. This approach helps to confirm whether the quinone is merely a passive electron acceptor or an active participant in the catalytic cycle, influencing reaction efficiency and selectivity. nih.govscielo.br

Elucidation of Degradation Pathways and Environmental Transformations

Role in Advanced Materials Chemistry and Energy Storage Research

Quinone-based organic molecules are at the forefront of research into next-generation energy storage systems, such as rechargeable batteries. acs.org Their function is based on the reversible redox reaction between the quinone and its reduced hydroquinone (B1673460) form, which allows for the storage and release of electrons and protons. nih.gov Benzoquinone derivatives have been explored as high-capacity electrode materials for lithium-ion, sodium-ion, and aqueous proton batteries. nih.govrsc.org

The development of these materials requires a deep understanding of the electrochemical processes occurring at the electrode-electrolyte interface during charging and discharging. This compound can be used as a probe to study these mechanisms. By constructing a battery with a 13C6-labeled quinone electrode, researchers can employ techniques like in situ NMR or MS to track the structural changes in the active material in real-time. This allows for the direct observation of the quinone-hydroquinone conversion, the identification of any unwanted side reactions or degradation products that limit the battery's lifespan, and the study of charge compensation mechanisms. acs.org This detailed mechanistic information is crucial for designing more stable and efficient organic battery materials. numberanalytics.com

Methodological Advancements in Analytical Chemistry

The most widespread application of this compound is in analytical chemistry, where it serves as a superior internal standard for the quantification of unlabeled p-benzoquinone and related compounds. eurofins.com

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard quantification technique that provides the highest level of accuracy and precision. The method involves adding a known amount of an isotopically labeled standard (e.g., this compound) to a sample before any processing or extraction. nih.govfrontiersin.org Because the labeled standard is chemically identical to the unlabeled analyte, it experiences the same losses during sample preparation, extraction, and analysis. eurofins.com

The quantification is based on measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard. epa.govwa.gov Since this ratio remains constant regardless of sample loss, it allows for highly accurate concentration calculations, effectively correcting for matrix effects and variations in extraction recovery. frontiersin.org This technique is particularly vital for analyzing trace levels of contaminants in complex environmental samples like water or soil, where sample matrix interference can be significant. eurofins.comepa.govwa.gov

Table 2: Illustrative Preparation of Calibration Standards for IDMS

A series of calibration standards is prepared with a constant concentration of the internal standard (this compound) and varying concentrations of the native analyte (p-Benzoquinone).

| Standard Level | Native Analyte Conc. (ng/mL) | Internal Standard Conc. (ng/mL) | Expected Analyte/IS Ratio |

|---|---|---|---|

| Cal 1 | 0.5 | 10.0 | 0.05 |

| Cal 2 | 2.0 | 10.0 | 0.20 |

| Cal 3 | 10.0 | 10.0 | 1.00 |

| Cal 4 | 50.0 | 10.0 | 5.00 |

| Cal 5 | 100.0 | 10.0 | 10.00 |

In all quantitative MS methods, an internal standard is crucial for reliable results. An ideal internal standard co-elutes with the analyte in chromatography and behaves similarly during ionization, but is clearly distinguishable by the mass spectrometer. europa.eu this compound perfectly fits this description for the analysis of p-benzoquinone.

It is added to all calibration standards and unknown samples at a fixed concentration. wa.govacs.org During LC-MS/MS analysis, the instrument monitors specific mass transitions for both the unlabeled analyte and the 13C6-labeled standard. The stable, predictable signal of the internal standard serves as a reference point. Any fluctuation in the instrument's performance or suppression of the signal due to co-eluting matrix components will affect both the analyte and the internal standard equally. frontiersin.org By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to a robust and reproducible calibration curve and highly accurate quantification in unknown samples. europa.euacs.org

Table 3: Typical Mass Spectrometry Parameters for p-Benzoquinone Analysis using a 13C6-Labeled Standard

| Compound | Chemical Formula | Molecular Weight | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|---|

| p-Benzoquinone | C₆H₄O₂ | 108.09 | 109.0 (M+H)⁺ | 53.0 / 81.0 |

| This compound | ¹³C₆H₄O₂ | 114.05 | 115.0 (M+H)⁺ | 57.0 / 85.0 |

Development of Isotope Dilution Quantitation Methods

Elucidation of Biochemical Reaction Pathways (Methodology-Focused Tracer Applications)

The use of p-Benzoquinone-¹³C₆ as an isotopic tracer is a cornerstone methodology for unraveling complex biochemical and metabolic pathways. By introducing this labeled compound into a biological system, researchers can follow the journey of the ¹³C atoms, allowing for the unambiguous identification of downstream metabolites and reaction products. This approach is particularly valuable due to the high sensitivity and specificity of modern analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ontosight.airesearchgate.net

Stable Isotope Labeling (SIL) with compounds like p-Benzoquinone-¹³C₆ allows researchers to differentiate the metabolites derived from the administered tracer from the endogenous pool of molecules within a cell or organism. doi.orgacs.org The labeled and unlabeled forms of the substance are metabolized almost identically, but their distinct mass signatures enable precise tracking. acs.org

Detailed Research Findings

Research applications of ¹³C-labeled quinones span several domains, from understanding the biosynthesis of natural products to tracking the metabolism of xenobiotics.

Q & A

Q. What are the recommended synthetic and characterization methodologies for p-Benzoquinone-13C6 in isotopic labeling studies?

- Methodological Answer : Synthesis typically involves isotopic labeling of the benzene ring using ¹³C-enriched precursors, followed by oxidation to yield the quinone structure. Characterization requires NMR spectroscopy (to confirm ¹³C incorporation and purity) and mass spectrometry (for isotopic enrichment verification). High-performance liquid chromatography (HPLC) is recommended for purity assessment (>99.5% as per spectrophotometric standards) . Thermodynamic properties (e.g., melting point, enthalpy of sublimation) should be cross-referenced with NIST data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; work in fume hoods with HEPA filters. For spills, employ non-combustible absorbents and dispose of waste according to hazardous material guidelines. Chronic exposure risks necessitate regular air quality monitoring and medical surveillance for respiratory or dermal irritation .

Advanced Research Questions

Q. How can density functional theory (DFT) be optimized to predict thermodynamic properties of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to improve accuracy in redox potential and enthalpy calculations . Validate results against experimental thermochemical data from NIST (e.g., ΔsubH° = 108.09 kJ/mol) . Common pitfalls include neglecting solvent effects in gas-phase models and improper basis set selection (e.g., 6-31G* vs. cc-pVTZ).

Q. What strategies resolve contradictions between experimental and computational redox behavior data for this compound?

- Methodological Answer : (1) Reassess experimental conditions (e.g., solvent polarity, pH) that may alter redox potentials. (2) Validate computational models using multi-reference methods (e.g., CASSCF) for systems with strong electron correlation. (3) Cross-check with spectroscopic data (e.g., UV-Vis absorption peaks for quinone/semiquinone transitions) .

Q. How do isotopic (¹³C) effects influence reaction kinetics in this compound-mediated electron-transfer processes?

- Methodological Answer : Design stopped-flow experiments to measure kinetic isotope effects (KIEs) in redox reactions. Compare rate constants (k) between ¹²C and ¹³C analogs using Arrhenius analysis. Computational modeling with isotopic mass corrections in vibrational frequency calculations can isolate tunneling effects .

Experimental Design & Data Analysis

Q. How to design a robust experimental workflow for studying this compound in biological redox assays?

- Methodological Answer : (1) Standardize reaction buffers (e.g., phosphate at pH 7.4) to mimic physiological conditions. (2) Use cyclic voltammetry to determine formal potentials under varying O₂ levels. (3) Integrate isotopic tracing (¹³C NMR) to track metabolic byproducts in cellular models. Validate results against control experiments with unlabeled quinones .

Q. What statistical approaches are recommended for analyzing contradictory thermodynamic data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.